cis-2-Aminocyclohexanecarboxamide
Overview
Description
cis-2-Aminocyclohexanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O It is a derivative of cyclohexane, featuring an amino group and a carboxamide group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanone to cis-2-Aminocyclohexanecarboxamide:
Industrial Production Methods:
- Industrial production typically involves the same synthetic route but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Aminocyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: It can be reduced to form cis-2-aminocyclohexane.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include cis-2-aminocyclohexane.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application.
Molecular Targets and Pathways:
- In medicinal chemistry, it may target specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.
Comparison with Similar Compounds
cis-2-Aminocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
trans-2-Aminocyclohexanecarboxamide: Similar structure but with a trans configuration.
Uniqueness:
- The cis configuration of cis-2-Aminocyclohexanecarboxamide imparts unique stereochemical properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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